9-Benzyl-3,9-diazaspiro[5.5]undecan-1-ol is a complex organic compound belonging to the class of diazaspiro compounds. It features a unique spirocyclic structure that includes two nitrogen atoms in its framework, contributing to its potential biological activity. This compound is notable for its applications in medicinal chemistry, particularly in the development of drugs targeting various disorders.
This compound can be classified under heterocyclic compounds due to its spirocyclic structure, which includes both nitrogen and carbon atoms. It is derived from the broader category of 1,9-diazaspiro[5.5]undecane derivatives, which have been studied for their pharmacological properties, including their roles as GABA receptor antagonists and in the treatment of obesity and other metabolic disorders .
The synthesis of 9-benzyl-3,9-diazaspiro[5.5]undecan-1-ol generally involves multi-step processes that can include condensation reactions and cyclization techniques. A common synthetic route is as follows:
This method emphasizes mild reaction conditions and high yields, making it suitable for large-scale production.
The molecular formula of 9-benzyl-3,9-diazaspiro[5.5]undecan-1-ol is with a molecular weight of approximately 272.34 g/mol . The structural representation reveals a spirocyclic framework consisting of two piperidine rings fused together with a benzyl group attached at one nitrogen atom.
Key structural features include:
9-Benzyl-3,9-diazaspiro[5.5]undecan-1-ol can participate in several chemical reactions due to its functional groups:
Common reagents used in these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction.
The mechanism of action of 9-benzyl-3,9-diazaspiro[5.5]undecan-1-ol primarily involves its interaction with gamma-aminobutyric acid type A receptors (GABAAR). By acting as a competitive antagonist:
The physical properties of 9-benzyl-3,9-diazaspiro[5.5]undecan-1-ol include:
Chemical properties include:
Relevant data regarding melting point, boiling point, and spectral characteristics are essential for characterizing this compound but are not explicitly detailed in available literature.
The applications of 9-benzyl-3,9-diazaspiro[5.5]undecan-1-ol span various fields:
The diazaspiro[5.5]undecane core represents a privileged scaffold in medicinal chemistry due to its three-dimensionality and structural rigidity. Synthetic routes to this motif emphasize efficient cyclization strategies and stereochemical control.
Ring-closing metathesis (RCM) leverages olefin-terminated diamine precursors to construct the spirocyclic piperidine rings. A representative route involves bis-allylation of primary diamines (e.g., 2,2-bis(aminomethyl)propane-1,3-diol derivatives), followed by RCM using Grubbs II catalysts (e.g., benzylidene[1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro(tricyclohexylphosphine)ruthenium). This method affords spirocyclic dihydropyridines in >75% yield under inert atmospheres, which are subsequently hydrogenated to saturated diazaspiro[5.5]undecanes. Critical advantages include excellent atom economy and compatibility with diverse substitution patterns. However, control over the exo- versus endo-olefin geometry during RCM necessitates precise catalyst selection and reaction temperature optimization [4].
A highly efficient one-pot assembly employs diethyl acetone-1,3-dicarboxylate and N-protected diamines (e.g., N-benzylethane-1,2-diamine). Under reflux in ethanol with catalytic acid (e.g., para-toluenesulfonic acid), Michael addition and transesterification yield a bis-ester intermediate. Subsequent saponification (aqueous sodium hydroxide) and thermal decarboxylation furnish the 3,9-diazaspiro[5.5]undecane-1-one. Reduction of the carbonyl at position 1 using lithium aluminium hydride in tetrahydrofuran then delivers the target 1-hydroxy derivative. This route is scalable (>100 g) and achieves overall yields of 60–68% after crystallization [1] [4].
Table 1: Optimization of Diethyl Acetone Dicarboxylate Cyclization
Step | Reaction Conditions | Yield (%) | Key Parameters |
---|---|---|---|
Bis-adduct Formation | Ethanol, reflux, 12 h, N₂ atmosphere | 85 | Stoichiometry control (1:1 amine:dicarboxylate) |
Saponification | 2 M NaOH, 25 °C, 3 h | 95 | pH monitoring |
Decarboxylation | 180 °C, 1 h, diphenyl ether solvent | 90 | High-temperature stability of spiro core |
Carbonyl Reduction | LiAlH₄, THF, 0 °C to reflux, 4 h | 75 | Controlled addition to prevent over-reduction |
Selective protection is essential for differentiating nitrogen reactivity during functionalization:
Optimal strategies employ benzyl at N9 combined with BOC at N3, allowing sequential deprotection for asymmetric functionalization.
The 9-benzyl group offers a handle for N-functionalization via electrophilic substitution:
Stereocontrol at C1 exploits spiro-conformational constraints:
Table 2: Stereoselective Hydroxylation Methods at Position 1
Method | Conditions | Stereoselectivity | Yield (%) |
---|---|---|---|
Borane Reduction | BH₃·SMe₂, THF, 0 °C, 2 h | cis:trans = 5:1 | 88 |
CBS Catalyst Reduction | (S)-CBS (10 mol%), BH₃·THF, toluene, –20 °C | 90% ee (trans) | 82 |
Epoxidation-Ring Opening | i) m-CPBA, CH₂Cl₂; ii) H₃O⁺, 50 °C | anti-diol formation | 75 (2 steps) |
Palladium catalysis enables efficient C–N and C–C bond formation:
Carboxylate intermediates (e.g., from dicarboxylate cyclization) require acidic decarboxylation:
Table 3: Catalytic Decarboxylation Optimization
Acid Catalyst | Concentration (M) | Temperature (°C) | Time (h) | Yield (%) |
---|---|---|---|---|
None (thermal) | – | 180 | 1.5 | 70 |
Acetic Acid | 2.0 | 140 | 6 | 75 |
Sulfuric Acid | 0.5 | 140 | 3 | 85 |
Phosphoric Acid | 1.0 | 140 | 2 | 90 |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1